Technical Monograph: 3-Bromo-4-ethyl-4H-1,2,4-triazole (CAS 64907-56-8)
Technical Monograph: 3-Bromo-4-ethyl-4H-1,2,4-triazole (CAS 64907-56-8)
Functional Scaffolds in Medicinal Chemistry [1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 3-Bromo-4-ethyl-4H-1,2,4-triazole (CAS 64907-56-8) , a critical heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[2] Unlike simple triazoles, the presence of the bromine atom at the C3 position and the ethyl group at the N4 position imparts unique reactivity, serving as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic substitutions.[2] This document details its physicochemical properties, validated synthesis protocols, safety standards, and handling workflows.[2]
Chemical Identity & Technical Specifications
The compound is a halogenated 1,2,4-triazole derivative.[1][2][3][4][5][6][7] The N4-ethyl substitution fixes the tautomeric equilibrium, preventing the H-shift common in unsubstituted triazoles, thereby stabilizing the structure for regioselective downstream functionalization.[2]
| Property | Specification |
| IUPAC Name | 3-Bromo-4-ethyl-4H-1,2,4-triazole |
| CAS Number | 64907-56-8 |
| Molecular Formula | C₄H₆BrN₃ |
| Molecular Weight | 176.01 g/mol |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, DMF, Dichloromethane; Sparingly soluble in water |
| Purity Grade | Typically ≥97% (HPLC) for synthetic applications |
| SMILES | CCN1C=NN=C1Br |
| InChI Key | LDKUZMOKIULEHL-UHFFFAOYSA-N |
Safety Profile & Hazard Management (SDS Deep Dive)
Expert Insight: While specific toxicological data for this exact CAS is limited in public repositories, its structural analogs (e.g., 3-bromo-4-methyl-1,2,4-triazole) exhibit consistent hazard profiles.[2] Researchers must treat this compound as a potent irritant targeting mucous membranes.[2]
GHS Classification (Derived from Analogous Halotriazoles)
-
Skin Corrosion/Irritation: Category 2 (H315)
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Serious Eye Damage/Irritation: Category 2A (H319)[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Handling Protocol: The "Self-Validating" Safety Loop
To ensure operator safety, follow this logic-driven workflow. If any check fails, the experiment halts.
Figure 1: Operational safety workflow for handling halogenated triazoles. This loop enforces engineering controls before chemical exposure.
Synthesis & Experimental Methodology
Causality of Method Selection: Direct alkylation of 3-bromo-1,2,4-triazole often yields a mixture of N1, N2, and N4 isomers due to tautomerism.[2] To guarantee the N4-ethyl regiochemistry, the most robust route involves the bromination of the pre-alkylated precursor, 4-ethyl-1,2,4-triazol-3-one .[2] This ensures the ethyl group is fixed in the correct position before the halogen is introduced.[2]
Protocol: Bromination via Phosphorus Oxybromide (POBr₃)
Reagents:
-
4-Ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Starting Material)[2]
-
Phosphorus Oxybromide (POBr₃) (Brominating agent)
-
Toluene or Acetonitrile (Solvent)
-
Sodium Bicarbonate (NaHCO₃) (Quenching)
Step-by-Step Methodology:
-
Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-ethyl-1,2,4-triazol-3-one (10.0 mmol) in anhydrous toluene (50 mL).
-
Addition: Add POBr₃ (12.0 mmol, 1.2 equiv) portion-wise under an inert atmosphere (Nitrogen or Argon).
-
Caution: POBr₃ is a solid corrosive.[2] Handle in a glovebox or with rapid transfer techniques.
-
-
Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material spot (lower R_f) should disappear.[2]
-
Quenching (Critical Step): Cool the reaction mixture to 0°C in an ice bath. Slowly add saturated aqueous NaHCO₃ solution.
-
Why: This neutralizes the phosphoric acid byproducts and excess POBr₃.[2] Vigorous effervescence will occur.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers.
-
Purification: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Crystallization: Recrystallize the crude residue from Ethanol/Hexane to obtain pure 3-Bromo-4-ethyl-4H-1,2,4-triazole .
Figure 2: Regioselective synthesis pathway ensuring N4-ethyl substitution.
Applications in Drug Discovery
The 3-bromo-4-ethyl-1,2,4-triazole scaffold acts as a "linchpin" in medicinal chemistry.[2]
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Suzuki-Miyaura Coupling: The C3-Bromine bond is highly susceptible to oxidative addition by Pd(0) catalysts.[2] This allows for the attachment of aryl or heteroaryl groups, creating bi-aryl systems common in antifungal drugs (e.g., Fluconazole analogs).[2]
-
Standard Conditions: Pd(dppf)Cl₂, Arylboronic acid, K₂CO₃, Dioxane/Water, 90°C.[2]
-
-
Nucleophilic Substitution (S_NAr): The triazole ring is electron-deficient.[2] Strong nucleophiles (amines, thiols) can displace the bromine atom, introducing diversity at the C3 position.[2]
Emergency Procedures
-
Eye Contact: Immediately flush with water for 15 minutes, lifting eyelids.[2][8] Consult an ophthalmologist.
-
Skin Contact: Wash with soap and water.[2] Remove contaminated clothing.[2] If irritation persists (redness/blistering), seek medical attention.[2]
-
Spill Cleanup: Dampen solid spills with water to prevent dust.[2] Sweep into a closed container. Do NOT flush into drains (toxic to aquatic life).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 600356, 3-Bromo-4-ethyl-4H-1,2,4-triazole. Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier: 3-bromo-4-methyl-1,2,4-triazole (Analogous Hazard Data).[2][5] Retrieved from [Link][5]
-
Kusz, J., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions. PubMed Central.[2] Retrieved from [Link]
Sources
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- 2. 4H-1,2,4-Triazole, 3-bromo-4-methyl- | C3H4BrN3 | CID 140122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
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- 5. 4H-1,2,4-Triazole, 3-bromo-4-methyl- | C3H4BrN3 | CID 140122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
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